Pramocaine-d9 (hydrochloride)

Description

Fundamental Principles of Stable Isotope Incorporation in Organic Molecules

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. creative-proteomics.commetsol.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same number of protons as their more common counterparts but differ in the number of neutrons. creative-proteomics.commetsol.com This difference in mass allows them to be distinguished and tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comwikipedia.org

The incorporation of stable isotopes into organic molecules can be achieved through two primary methods: chemical synthesis and isotopic exchange. acanthusresearch.comsymeres.com In chemical synthesis, the labeled molecule is constructed using starting materials that already contain the desired isotope. acanthusresearch.com Isotopic exchange, on the other hand, involves swapping an atom already present in the molecule with its isotope, often facilitated by a catalyst. musechem.com

A key principle underlying the utility of stable isotope labeling is that the labeled molecules are chemically and biologically similar to their unlabeled counterparts. creative-proteomics.com This allows them to participate in reactions and metabolic processes in a nearly identical manner, serving as effective tracers without significantly altering the system under investigation. metsol.com

Historical Context and Evolution of Deuterated Compounds in Scientific Inquiry

The journey of deuterated compounds in scientific research began with the discovery of deuterium, a heavy isotope of hydrogen, by Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry in 1934. wikipedia.orgosti.gov This discovery opened new avenues for scientific exploration, with early applications focusing on its use as a tracer to study biochemical reactions. osti.gov

The 1960s marked a significant turning point with the first reports on the use of deuterated compounds to study drug metabolism, specifically with d2-tyramine and d3-morphine. nih.govmusechem.com These early studies demonstrated that replacing hydrogen with deuterium could alter the rate of metabolic processes, a phenomenon known as the deuterium kinetic isotope effect. portico.orgresearchgate.net

Initially, deuterated compounds were primarily utilized as internal standards in analytical techniques like mass spectrometry and NMR spectroscopy due to their ability to be easily distinguished from their non-deuterated counterparts. assumption.eduassumption.edu Over the past two decades, however, the application of deuterium in pharmaceuticals has expanded significantly. nih.gov This "deuterium switch" approach involves intentionally replacing hydrogen atoms in existing drugs with deuterium to improve their pharmacokinetic profiles. nih.govresearchgate.net This strategy has gained considerable commercial interest, leading to the development and approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017. nih.govuniupo.it

Strategic Rationale for Deuterium Substitution in Pharmacological Research Analogs

The strategic substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, offers several potential advantages in pharmacological research. researchgate.netclearsynthdiscovery.com This approach is rooted in the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. portico.orgunibestpharm.com

Key advantages of deuterium substitution include:

Improved Metabolic Stability: By slowing down the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes, deuteration can increase a drug's half-life and exposure in the body. clearsynthdiscovery.comunibestpharm.com This can potentially lead to less frequent dosing and a more consistent therapeutic effect. neulandlabs.com

Reduced Formation of Toxic Metabolites: Altering metabolic pathways through deuteration can decrease the production of harmful or reactive metabolites, thereby enhancing the safety profile of a drug. researchgate.net

Enhanced Efficacy: A longer duration of action and more stable plasma concentrations can lead to improved therapeutic efficacy. clearsynthdiscovery.com

Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation. researchgate.net

Stabilization of Chiral Centers: Deuterium substitution can help to stabilize chiral centers that are prone to racemization in the body, ensuring that the more active enantiomer is preserved. assumption.edu

It is important to note that the effects of deuteration are not always predictable and depend on the specific molecule and the position of deuterium substitution. nih.gov

Specific Contextualization of Pramocaine-d9 (hydrochloride) within Deuterated Reference Standards and Research Tools

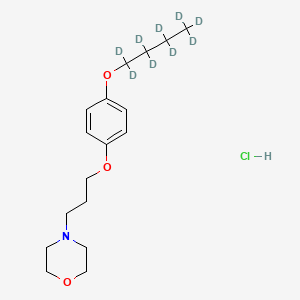

Pramocaine-d9 (hydrochloride) is the deuterated analog of pramocaine, a topical anesthetic. smolecule.comimmunomart.com In Pramocaine-d9, nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in specific research applications, primarily as an internal standard in analytical chemistry and for pharmacokinetic studies. smolecule.comclearsynth.com

As a deuterated reference standard, Pramocaine-d9 is used in quantitative analysis, particularly with mass spectrometry. wikipedia.orgclearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the non-deuterated pramocaine. The mass difference between the two allows for their clear differentiation in the mass spectrometer, compensating for variations in sample preparation and instrument response. clearsynth.com

Furthermore, the unique isotopic signature of Pramocaine-d9 allows researchers to trace its metabolic fate within a biological system without interference from endogenous compounds. smolecule.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of pramocaine. The altered metabolic profile of Pramocaine-d9, due to the kinetic isotope effect, can also provide insights into the specific metabolic pathways involved in the breakdown of the parent drug. symeres.comsmolecule.com

Interactive Data Table: Properties of Hydrogen Isotopes

| Property | Protium (¹H) | Deuterium (²H or D) |

|---|---|---|

| Protons | 1 | 1 |

| Neutrons | 0 | 1 |

| Atomic Mass (Da) | ~1.008 | ~2.014 |

| Natural Abundance | ~99.98% | ~0.015% |

Interactive Data Table: Key Milestones in the Use of Deuterated Compounds

| Year | Milestone | Significance |

|---|---|---|

| 1931 | Discovery of Deuterium | Opened the door for isotopic labeling studies. wikipedia.orgosti.gov |

| 1960s | First studies on deuterated drugs | Demonstrated the potential to alter drug metabolism. nih.govmusechem.com |

| 2017 | FDA approval of Deutetrabenazine | First deuterated drug to receive regulatory approval. nih.govuniupo.it |

| Present | Widespread use in research | Deuterated compounds are now standard tools in pharmacology and analytical chemistry. assumption.eduresearchgate.net |

Properties

Molecular Formula |

C17H28ClNO3 |

|---|---|

Molecular Weight |

338.9 g/mol |

IUPAC Name |

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |

InChI Key |

SYCBXBCPLUFJID-MMEXPYJSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Origin of Product |

United States |

Synthetic Strategies for Deuterated Analogs

Methodologies for Regioselective Deuterium (B1214612) Introduction

Regioselectivity—the control of where the deuterium is placed—is a critical aspect of synthesizing deuterated analogs for pharmaceutical research. Several established methodologies can achieve this with varying degrees of precision and efficiency.

Catalytic Hydrogen-Deuterium Exchange (HDX) is a powerful technique for introducing deuterium into organic molecules. wikipedia.org This method involves the use of a metal catalyst, such as palladium, platinum, iridium, or ruthenium, to facilitate the exchange of hydrogen atoms for deuterium atoms from a deuterium source, which is often deuterium oxide (D₂O) or deuterium gas (D₂). acs.orgnih.govmdpi.com The reaction can be catalyzed by acids, bases, or metals. wikipedia.org

Reductive deuteration is a common and effective method for incorporating deuterium into a molecule by reducing a suitable functional group with a deuterium-donating reagent. nih.gov This approach offers high regioselectivity, as the position of the deuterium is determined by the location of the precursor functional group.

Common deuterated reducing agents include lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). mdpi.com For instance, a carboxylic acid or an ester could be reduced to a dideuterated primary alcohol (-CD₂OH). Similarly, a ketone can be reduced to a monodeuterated secondary alcohol. More recently, methods using samarium(II) iodide (SmI₂) in combination with D₂O have been developed for the reductive deuteration of acyl chlorides to yield α,α-dideuterio alcohols with excellent chemoselectivity and high levels of deuterium incorporation. mdpi.com This approach could be used to synthesize a deuterated precursor for subsequent use in the total synthesis of the target molecule.

The most straightforward and common strategy for the synthesis of a specifically labeled compound like Pramocaine-d9 is the use of a deuterated starting material or building block. simsonpharma.com This approach integrates the deuterium label into the molecular skeleton from the outset, ensuring precise and complete deuteration at the desired positions.

For the synthesis of Pramocaine-d9, where the butyl group is deuterated, the logical precursor would be deuterated 1-bromobutane (B133212) (1-bromobutane-d9) or deuterated butanol (n-butanol-d9). The established synthesis of Pramocaine involves the etherification of 4-hydroxyphenol with 1-bromobutane to form 4-butoxyphenol, followed by alkylation with a morpholine-containing side chain. By substituting 1-bromobutane with 1-bromobutane-d9 (B32881), the deuterated butyl chain can be introduced efficiently.

The synthesis of 1-bromobutane-d9 itself can be achieved by treating commercially available n-butanol-d9 with a brominating agent, a standard nucleophilic substitution reaction. chemicalbook.com This multi-step, precursor-based approach, while longer, provides unambiguous control over the location and extent of deuteration.

| Method | Principle | Applicability to Pramocaine-d9 | Key Features |

| Catalytic H-D Exchange | Metal-catalyzed swapping of H for D from a deuterium source (e.g., D₂O). wikipedia.org | Potentially applicable for late-stage deuteration, but regioselectivity on the butyl chain is challenging. nih.gov | Atom-economical; useful for late-stage functionalization. acs.org |

| Reductive Deuteration | Reduction of a functional group (e.g., carbonyl) with a deuterated reducing agent (e.g., NaBD₄). mdpi.com | Useful for preparing deuterated precursors, such as deuterated butanol from butanoic acid. | High regioselectivity; position of deuterium is well-defined. nih.gov |

| Deuterated Precursors | Use of a starting material that already contains deuterium in the desired position. simsonpharma.com | The most practical and direct method, using 1-bromobutane-d9 in the standard pramocaine synthesis. | Unambiguous label placement; high isotopic purity. |

Advanced Synthetic Techniques for Complex Deuterated Molecules

Beyond traditional methods, the field of deuteration is continually evolving. Advanced techniques offer novel ways to synthesize complex deuterated molecules. These include methods based on C-H activation, where specific C-H bonds are targeted for deuteration using specialized catalysts, often with the help of a directing group to ensure regioselectivity. nih.gov Photocatalytic methods using visible light have also emerged, enabling H-D exchange under mild conditions. nih.gov Furthermore, enzymatic synthesis provides a green and highly selective alternative, using enzymes to incorporate deuterium into specific molecular sites under mild, aqueous conditions. iaea.org These advanced strategies expand the toolkit available for preparing precisely labeled molecules for pharmaceutical research.

Isotopic Purity Assessment in Synthesized Deuterated Compounds for Research Applications

Following the synthesis of a deuterated compound, it is crucial to determine its isotopic purity. This involves quantifying the percentage of molecules that have been successfully deuterated to the desired level (e.g., d9) and identifying the presence of partially deuterated (d1 through d8) or non-deuterated (d0) species. rsc.orgrsc.org High isotopic purity is essential for accurately interpreting data from metabolic studies and clinical trials.

A combination of spectroscopic techniques is used to confirm the structure and assess the isotopic enrichment of deuterated compounds. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov It precisely measures the mass-to-charge ratio (m/z) of the molecule. The incorporation of each deuterium atom increases the molecular weight by approximately 1.006 Da. For Pramocaine-d9, the molecular ion peak in the mass spectrum would be shifted by approximately 9 Da compared to its non-deuterated counterpart. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of d0, d1, d2, etc., species can be calculated, providing a detailed assessment of isotopic enrichment. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the location of the deuterium labels.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the spectrum. For Pramocaine-d9, the signals corresponding to the nine protons of the butyl group would be absent or significantly diminished, providing clear evidence of successful deuteration at that position. The percentage of deuteration can be calculated by comparing the integration of the residual proton signal to that of a non-deuterated internal standard or a signal from an undeuterated part of the molecule. nih.govnih.gov

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit characteristic changes in their ¹³C NMR signals. The C-D coupling causes the signal to split into a multiplet (a 1:1:1 triplet for a -CD₂- group and a 1:2:3:2:1 quintet for a -CD₃ group). Additionally, there is a slight upfield shift in the resonance of the deuterated carbon atom.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can confirm the presence of deuterium and provide information about the chemical environment of the deuterium atoms. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shifts of the butyl group confirms successful deuteration. wikipedia.org

| Technique | Information Provided | Expected Result for Pramocaine-d9 |

| Mass Spectrometry | Determines molecular weight and isotopic distribution. nih.gov | Molecular ion peak shifted by ~9 Da; analysis of isotopic cluster reveals % of d9, d8, etc. rsc.org |

| ¹H NMR | Shows the absence of protons at deuterated sites. nih.gov | Disappearance or significant reduction of signals for the butyl group protons. |

| ¹³C NMR | Confirms C-D bonds through characteristic splitting patterns and chemical shifts. | Splitting of butyl carbon signals into multiplets (e.g., triplets for -CD₂-). |

| ²H NMR | Directly detects deuterium nuclei. wikipedia.org | A strong signal in the aliphatic region of the spectrum, confirming deuterium incorporation. |

Analytical Chemistry Applications of Deuterated Pramocaine Analogs

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative measurements. nih.govnist.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—the "spike" or internal standard—to a sample. researchgate.net This standard, such as Pramocaine-d9, is chemically identical to the analyte of interest (Pramocaine) but has a different mass due to the deuterium (B1214612) atoms.

The mixture is then processed and analyzed by a mass spectrometer. Since the labeled (internal standard) and unlabeled (analyte) compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for procedural losses and variations. nih.govmdpi.com This methodology is recognized as a reference technique for quantitative analysis because it combines the sensitivity and selectivity of mass spectrometry with the precision afforded by the use of an ideal internal standard. nih.gov

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards, such as Pramocaine-d9, are considered the gold standard for quantification. scispace.comoup.com Their primary role is to compensate for variations that can occur during sample analysis, most notably matrix effects. waters.com Matrix effects arise from co-eluting components in a sample that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. waters.comlcms.cz

Because a deuterated analog like Pramocaine-d9 co-elutes with the unlabeled analyte and has virtually identical ionization efficiency, it experiences the same matrix effects. waters.comtexilajournal.com Therefore, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensity of both fluctuates. This normalization corrects for:

Variability in Sample Extraction and Recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are compensated for. scispace.com

Matrix-Induced Ion Suppression or Enhancement: The internal standard accurately tracks and corrects for signal changes caused by the sample matrix. waters.comlcms.cz

Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity are normalized. scispace.com

The use of deuterated standards significantly improves the accuracy, precision, and robustness of LC-MS/MS assays compared to using structural analogs, which may have different chromatographic retention times, extraction recoveries, and ionization efficiencies. scispace.com

| Parameter | Deuterated Analog (e.g., Pramocaine-d9) | Structural Analog |

|---|---|---|

| Chromatographic Elution | Co-elutes with the analyte, ensuring it experiences the same matrix effects at the same time. texilajournal.com | Elutes at a different retention time, potentially experiencing different matrix effects. |

| Ionization Efficiency | Virtually identical to the analyte, providing optimal correction for ion suppression/enhancement. oup.com | May differ significantly from the analyte, leading to incomplete correction. |

| Extraction Recovery | Identical to the analyte, correcting accurately for losses during sample preparation. scispace.com | May have different recovery, leading to biased results. |

| Overall Accuracy | High; considered the "gold standard" for quantitative bioanalysis. scispace.com | Lower; can introduce significant bias and variability. |

Developing and validating a robust analytical method is critical for obtaining reliable data from complex matrices such as biological research samples (e.g., plasma, tissue) and in vitro systems. up.ac.zacriver.com The use of a deuterated internal standard like Pramocaine-d9 is integral to this process.

Method development involves optimizing several key aspects: criver.com

Sample Preparation: Procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are optimized to cleanly and efficiently extract the analyte and internal standard from the matrix. up.ac.za

Chromatography (LC): The mobile phase, column, and gradient are selected to achieve good separation of the analyte from other matrix components, ensuring sharp peak shapes and minimal chromatographic interferences.

Mass Spectrometry (MS/MS): Parameters like ionization source settings and collision energies for Multiple Reaction Monitoring (MRM) transitions are optimized to maximize sensitivity and specificity for both the analyte and the deuterated internal standard. up.ac.za

Once developed, the method undergoes a rigorous validation process according to international guidelines to ensure it is suitable for its intended purpose. researchgate.net Key validation parameters are assessed.

| Parameter | Description |

|---|---|

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components. criver.com |

| Accuracy | The closeness of the measured concentration to the true concentration. Typically expressed as percent bias. |

| Precision | The degree of scatter between a series of measurements. Assessed as both intra-day (repeatability) and inter-day (intermediate precision). |

| Calibration Curve | Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |

| Recovery | The efficiency of the extraction procedure in removing the analyte from the matrix. criver.com |

| Matrix Effect | The direct or indirect alteration of the analyte response due to the presence of unintended components in the sample matrix. criver.com |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. |

Traceability and Metrology in Quantitative Analytical Research

Metrological traceability is a fundamental concept that ensures measurement results can be related to a reference, such as the International System of Units (SI), through a documented, unbroken chain of calibrations. advancedspectral.comcalibrationlab.ie This property is crucial for ensuring that results from different laboratories, instruments, or time points are comparable and reliable. eurachem.org

In quantitative analytical chemistry, traceability is often established through the use of certified reference materials (CRMs). A well-characterized deuterated compound like Pramocaine-d9, when prepared with high chemical and isotopic purity, can serve as a critical link in this traceability chain. The process typically involves:

Primary Reference Standard: A highly pure, well-characterized standard of the unlabeled analyte (Pramocaine).

Internal Standard Characterization: The deuterated analog (Pramocaine-d9) is carefully characterized for purity and isotopic enrichment.

Calibration Hierarchy: The deuterated internal standard is used in an IDMS method to accurately assign a value to a secondary or working standard. This working standard is then used to calibrate laboratory instruments for routine analysis.

By using Pramocaine-d9 within a properly validated IDMS framework, each measurement can be linked back to the primary reference material, establishing a clear and unbroken traceability chain. researchgate.netresearchgate.net This ensures the integrity and defensibility of the quantitative data generated.

Applications in Reference Standard Qualification and Calibration

Deuterated analogs are indispensable tools for the qualification and calibration of analytical reference standards. nih.govpharmaffiliates.com Reference standards are materials of high purity used to calibrate analytical instruments and validate methods. The qualification process confirms the identity, purity, and concentration of these standards.

Pramocaine-d9 can be used in several ways during this process:

Identity Confirmation: As the deuterated analog has a distinct molecular weight but a similar fragmentation pattern in MS/MS, it can be used alongside the non-labeled standard to confirm the identity of the analyte.

Purity Assessment: In techniques like quantitative Nuclear Magnetic Resonance (qNMR) or mass spectrometry, a known amount of a deuterated standard can be added to a known amount of the reference standard being qualified. The response ratio can be used to accurately determine the purity of the reference standard.

Calibration of Instruments: Deuterated standards serve as ideal calibrators in analytical instruments. clearsynth.com By knowing the exact composition and concentration of the deuterated standard, researchers can accurately calibrate their instruments, which minimizes measurement errors and ensures the reliability of subsequent analyses. clearsynth.com

Research on Metabolic Fate and Mechanistic Pathways Utilizing Deuterated Compounds

Elucidation of Biotransformation Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically alters xenobiotics, such as drugs, primarily in the liver, to facilitate their elimination. nih.gov This process typically occurs in two phases: Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions conjugate the modified compound with endogenous molecules (e.g., glucuronic acid) to increase water solubility. nih.gov

Deuterium (B1214612) labeling is an invaluable technique in metabolic mapping studies. nih.gov When Pramocaine-d9 is incubated with metabolic systems such as human liver microsomes (in vitro), isolated perfused organs (ex vivo), or administered to preclinical animal models, its metabolites can be readily distinguished from endogenous compounds by mass spectrometry. The mass of any metabolite derived from Pramocaine-d9 will be shifted by the number of deuterium atoms it retains, creating a unique isotopic signature.

This clear differentiation simplifies the identification of novel metabolites in complex biological matrices. For example, researchers can analyze samples using liquid chromatography-mass spectrometry (LC-MS) and specifically look for the characteristic mass shift of the deuterated parent drug and its metabolic products. This allows for the confident mapping of biotransformation pathways without interference from background noise. mdpi.com

Table 1: Illustrative Metabolic Transformations of Pramocaine-d9 Detected by Mass Spectrometry This table is illustrative and based on common metabolic pathways for similar chemical structures.

| Metabolic Reaction | Potential Metabolite | Change in Mass from Parent Compound | Analytical Utility of Deuterium Label |

|---|---|---|---|

| Hydroxylation | Hydroxylated Pramocaine-d9 | +16 Da | The d9-label confirms the metabolite's origin from the administered drug. |

| N-Dealkylation | N-dealkylated Pramocaine-d9 | -42 Da (loss of C3H7) | The remaining deuterated core provides a clear signal for tracking this metabolic pathway. |

| O-Dealkylation | O-dealkylated Pramocaine-d9 | -56 Da (loss of C4H8) | Distinguishes drug-derived phenol (B47542) from endogenous phenols in the biological matrix. |

| Glucuronidation (Phase II) | Pramocaine-d9-glucuronide | +176 Da | Facilitates the identification and quantification of conjugated metabolites. |

The metabolic stability of a drug candidate is its susceptibility to biotransformation, which is a critical determinant of its pharmacokinetic properties, such as half-life and bioavailability. nih.govnih.gov Studies using Pramocaine-d9 in systems containing specific drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, can pinpoint which enzymes are responsible for its metabolism. nih.gov

By incubating Pramocaine-d9 with a panel of recombinant human CYP enzymes, researchers can identify the specific isoforms (e.g., CYP3A4, CYP2D6) that catalyze its transformation. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability, often expressed as an in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov The deuterium label ensures that the detected compound is unequivocally the drug substance.

Table 2: Potential Enzymatic Pathways for Pramocaine-d9 Metabolism This table outlines likely enzymatic pathways based on the chemical structure of pramocaine.

| Enzyme Superfamily | Potential Reaction Catalyzed | Significance in Drug Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Aromatic hydroxylation, N-dealkylation, O-dealkylation | Primary enzymes responsible for Phase I metabolism of many drugs. |

| Flavin-containing Monooxygenases (FMO) | N-oxidation | Can contribute to the metabolism of nitrogen-containing compounds. |

| UDP-glucuronosyltransferases (UGT) | Glucuronidation of hydroxylated metabolites | Key Phase II enzymes that enhance water solubility for excretion. |

Examination of Kinetic Isotope Effects (KIE) in Bioreactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break a C-D bond. baranlab.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. This phenomenon is a powerful tool for studying reaction mechanisms. nih.govnih.gov

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For Pramocaine-d9, if a C-H bond on one of the deuterated positions is cleaved during a metabolic reaction (e.g., hydroxylation by a CYP enzyme), a significant PKIE (kH/kD > 1) would be expected. The magnitude of this effect provides insight into the transition state of the reaction. utdallas.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. wikipedia.orglibretexts.org SKIEs are typically smaller than PKIEs and can provide information about changes in hybridization or the steric environment of the reaction center in the transition state.

By measuring the rate of metabolism of Pramocaine versus Pramocaine-d9, researchers can calculate the KIE for its biotransformation. This data is crucial for elucidating the mechanisms of the enzymes involved. nih.gov For example, a large KIE in a CYP-mediated hydroxylation reaction would strongly suggest that the abstraction of a hydrogen atom from the carbon is the most energetically demanding step of the catalytic cycle. researchgate.net This information helps to build a detailed picture of how the enzyme interacts with its substrate and performs its chemical transformation. baranlab.org

Studies on Molecular Interactions and Binding Mechanisms

Pramocaine exerts its anesthetic effect by binding to and inhibiting voltage-gated sodium channels in neuronal membranes. drugbank.com Understanding the precise molecular interactions within the binding site is key to designing more effective and specific drugs. While Pramocaine-d9 is electronically identical to its non-deuterated counterpart and thus expected to have the same fundamental binding affinity, it can be used in sophisticated biophysical techniques to probe these interactions.

For instance, molecular docking simulations can predict the binding mode of pramocaine, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the target protein. researchgate.net While these studies are often performed with the non-deuterated structure, experimental validation using techniques like nuclear magnetic resonance (NMR) spectroscopy could potentially leverage the unique signal of deuterium in Pramocaine-d9 to study the dynamics of the drug-receptor complex and the conformation of the bound ligand. The strength of molecular interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions, ultimately determines the binding affinity of the ligand for its receptor. cambridgemedchemconsulting.com

Isotopic Labeling for Structural Biology and Ligand-Binding Research (e.g., NMR, MS-based approaches)

The use of stable isotope-labeled compounds, such as Pramocaine-d9 (hydrochloride), is a powerful strategy in modern biomedical research, offering profound insights into molecular interactions and structural biology. nih.gov The substitution of hydrogen atoms with deuterium provides a non-radioactive tag that minimally alters the chemical properties of the molecule while significantly impacting its behavior in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). scispace.com This section explores the application of deuterated compounds, exemplified by Pramocaine-d9, in elucidating the structural basis of ligand-receptor interactions.

Isotopically labeled molecules are instrumental in structural biology for their ability to enhance the resolution and sensitivity of analytical methods. silantes.com In the context of Pramocaine-d9, the nine deuterium atoms serve as a unique probe to study its binding to biological targets, such as ion channels or membrane proteins. Techniques like deuterium NMR can directly observe the anesthetic bound to model membranes, providing information on the binding sites and their equilibria. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules in solution. The incorporation of deuterium in a ligand like pramocaine can simplify complex proton NMR spectra and provide specific information about the ligand's conformation and binding interface when interacting with a target protein.

One of the key advantages of using deuterated compounds in NMR is the reduction of spectral complexity. By replacing protons with deuterons, the corresponding signals in the ¹H-NMR spectrum are eliminated, which can help in assigning the remaining proton signals and in focusing on specific regions of the molecule.

Furthermore, deuterium NMR (²H-NMR) can be used to directly probe the molecular dynamics of the deuterated ligand upon binding to its receptor. Changes in the deuterium quadrupole splitting and relaxation times can provide detailed information about the orientation, mobility, and local environment of the bound ligand. For instance, a study on the deuterated local anesthetics procaine (B135) and tetracaine (B1683103) demonstrated that ²H-NMR could distinguish between weakly and strongly bound states of the anesthetics to phospholipid membranes, and even provide insights into the orientation of the molecule within the membrane. nih.gov

Illustrative NMR Data for Pramocaine-d9 Binding to a Model Membrane:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a ²H-NMR study of Pramocaine-d9 interacting with a model lipid bilayer. This data is based on the principles observed for other deuterated local anesthetics. nih.gov

| Pramocaine-d9 Moiety | Quadrupole Splitting (kHz) in Free State | Quadrupole Splitting (kHz) in Bound State | Inferred Mobility |

| Butoxy Chain (d9) | 0.5 | 15.8 | Highly Restricted |

| Morpholine Ring (protons) | - | - | Less Restricted |

| Aromatic Ring (protons) | - | - | Moderately Restricted |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The significant increase in the quadrupole splitting of the deuterated butoxy chain upon binding would suggest that this part of the molecule becomes highly ordered and restricted in its motion when inserted into the lipid bilayer.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules. Isotopic labeling with deuterium is widely used in MS-based studies to differentiate the labeled compound from its unlabeled counterpart and from other molecules in a complex biological sample.

In ligand-binding research, MS-based approaches such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to map the binding site of a ligand on a protein. While this technique typically involves deuterating the protein, the use of a deuterated ligand like Pramocaine-d9 can also provide complementary information.

A primary application of Pramocaine-d9 in MS is as an internal standard for quantitative analysis of unlabeled pramocaine in biological samples. symeres.com The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate quantification.

Hypothetical MS Data for Pramocaine-d9 as an Internal Standard:

This table illustrates how Pramocaine-d9 would be used in a quantitative MS experiment to measure the concentration of pramocaine in a plasma sample.

| Compound | Mass-to-Charge Ratio (m/z) | Retention Time (min) | Peak Area |

| Pramocaine | 295.2 | 5.3 | 125,670 |

| Pramocaine-d9 | 304.3 | 5.3 | 250,000 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The consistent retention time and distinct m/z ratio allow for precise quantification of pramocaine by comparing its peak area to that of the known concentration of the Pramocaine-d9 internal standard. This approach is crucial for pharmacokinetic and metabolic studies. nih.govsymeres.com

Advanced Methodological Considerations and Future Directions in Deuterated Compound Research

Integration of Deuterated Analogs in Multi-Omics Research Methodologies (e.g., Metabolomics, Proteomics)

The integration of deuterated analogs, such as Pramocaine-d9 (hydrochloride), into multi-omics research methodologies presents a sophisticated approach to elucidating complex biological systems. nih.gov While direct studies involving Pramocaine-d9 in multi-omics are not yet prevalent, the principles underlying the use of stable isotope labeling are well-established and highly applicable. In metabolomics and proteomics, deuterated compounds serve as ideal internal standards for quantification, offering a higher degree of accuracy in mass spectrometry-based analyses. nih.govmdpi.com

In metabolomics, the introduction of a deuterated standard like Pramocaine-d9 allows for precise tracking and quantification of the parent compound and its metabolic fate within a biological system. nih.gov This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies. By using the deuterated analog as a spike-in standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. This approach enables a clearer understanding of how pramocaine is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Similarly, in proteomics, while the direct application of a deuterated small molecule like Pramocaine-d9 is less common, the principles of stable isotope labeling are foundational. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize deuterated amino acids to quantify protein expression changes. The integration of data from metabolomic studies using Pramocaine-d9 with proteomic data can provide a more holistic view of the drug's mechanism of action and its effects on cellular pathways. For instance, identifying changes in protein expression in response to pramocaine treatment, in conjunction with its metabolic profile, can reveal novel drug targets and off-target effects.

Multi-omics approaches that combine genomics, transcriptomics, proteomics, and metabolomics offer a systems-level understanding of a drug's impact. nih.gov The use of deuterated analogs like Pramocaine-d9 in such integrated studies can help to build more comprehensive models of drug action and toxicology.

Role in Advanced Spectroscopic Probes for Molecular Interactions and Dynamics

Deuterated compounds, including analogs of pramocaine, are invaluable tools in advanced spectroscopic techniques for probing molecular interactions and dynamics. The substitution of hydrogen with deuterium (B1214612) provides a non-perturbative label that can be selectively observed in various spectroscopic methods, offering detailed insights into molecular behavior at the atomic level.

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the structure and dynamics of molecules in biological membranes. Studies on other deuterated local anesthetics, such as procaine (B135) and tetracaine (B1683103), have demonstrated the utility of 2H NMR in characterizing their binding sites and equilibria within lipid bilayers. nih.gov These studies have shown that local anesthetics can exist in multiple states within the membrane: free in the aqueous phase, weakly bound, and strongly bound. nih.gov The deuterium NMR data can provide information on the orientation and ordering of the anesthetic molecule within the membrane. nih.gov By analogy, Pramocaine-d9 could be used in similar 2H NMR experiments to elucidate its specific interactions with different types of lipid membranes, providing insights into its mechanism of action at the membrane level.

Stimulated Raman Scattering (SRS) Microscopy is another advanced technique where deuterated compounds can be used as imaging probes. The carbon-deuterium (C-D) bond has a vibrational frequency in a "silent" region of the cellular Raman spectrum, allowing for highly specific and sensitive imaging without the need for bulky fluorescent tags. This has been successfully demonstrated with the deuterated anesthetic propofol, enabling real-time visualization of its distribution and dynamics within living neurons. nih.gov A similar approach with Pramocaine-d9 could allow for high-resolution imaging of its localization and transport in nerve tissues, providing unprecedented spatial and temporal information about its site of action.

These spectroscopic techniques, empowered by the use of deuterated analogs like Pramocaine-d9, offer a window into the molecular-level interactions that govern the pharmacological effects of local anesthetics.

Challenges and Innovations in Deuterated Compound Research and Development

The research and development of deuterated compounds, while promising, are not without significant challenges. However, ongoing innovations in synthetic chemistry and analytical techniques are continuously addressing these hurdles. nih.gov

Challenges:

Site-Selective Deuteration: One of the primary challenges is the development of synthetic methods for the precise and selective incorporation of deuterium at specific atomic positions within a complex molecule like pramocaine. nih.govnih.govrsc.org Achieving high levels of isotopic enrichment at the desired site without scrambling to other positions is crucial for realizing the therapeutic benefits and for use as an analytical standard. researchgate.net

Synthesis Scalability and Cost: The synthesis of deuterated compounds often involves multi-step processes and the use of expensive deuterated reagents, which can make large-scale production costly and complex. researchgate.net

Analytical Characterization: The accurate determination of isotopic purity and the location of deuterium incorporation requires sophisticated analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy. musechem.com Analyzing isotopic impurities can be technically demanding. musechem.com

Predictability of Effects: The impact of deuteration on a drug's ADME properties, known as the deuterium kinetic isotope effect (KIE), is not always predictable and can vary depending on the site of deuteration and the specific metabolic pathways involved. nih.gov Unforeseen changes in metabolism, known as "metabolic switching," can sometimes occur. musechem.com

Innovations:

Advanced Catalysis: Significant progress has been made in the development of new catalytic methods, including those using transition metals and photoredox catalysts, for site-selective C-H bond deuteration. nih.gov These methods offer greater control and efficiency in introducing deuterium into complex molecules.

Enzymatic Deuteration: Biocatalytic methods using enzymes are emerging as a powerful tool for the highly selective deuteration of molecules under mild conditions. nih.govwisc.edu This approach can provide access to specific deuterated motifs that are challenging to achieve through traditional chemical synthesis. wisc.edu

Flow Chemistry: The use of continuous flow reactors is being explored to improve the efficiency, safety, and scalability of deuteration reactions.

Improved Analytical Methods: Advances in mass spectrometry and NMR are enhancing the ability to precisely characterize deuterated compounds, ensuring their quality and purity.

The continued development of innovative synthetic and analytical methodologies is crucial for overcoming the challenges in deuterated compound research and for unlocking the full potential of molecules like Pramocaine-d9.

Potential for Novel Research Applications of Deuterated Pramocaine Analogs and Related Deuterated Compounds

The unique properties of deuterated compounds open up a range of novel research applications for deuterated pramocaine analogs and other related deuterated molecules.

Mechanistic Studies of Local Anesthesia: As discussed, Pramocaine-d9 can be a powerful tool in advanced spectroscopic studies to provide a more detailed understanding of the molecular interactions between local anesthetics and their targets, such as voltage-gated sodium channels and lipid membranes. nih.govnih.gov This could help to elucidate the precise mechanisms of action and the structural basis for the activity of different local anesthetics. llu.edu

Neuroscience Research: Deuterated local anesthetics could be used as probes to study nerve function and pain signaling pathways. youtube.com By visualizing the distribution of the anesthetic in neuronal tissues, researchers could gain insights into the processes of nerve block and the modulation of neuronal excitability. The use of deuterated compounds in metabolic magnetic resonance spectroscopy has shown promise for investigating brain metabolism, which could be extended to study the effects of anesthetics on neuronal energy metabolism. nih.gov

Development of Novel Therapeutics: The "deuterium switch" approach, where a hydrogen atom at a site of metabolism is replaced with deuterium, has been successfully used to develop new drugs with improved pharmacokinetic profiles. nih.govuniupo.it A deuterated version of pramocaine could potentially exhibit a longer duration of action, allowing for less frequent application or improved efficacy in pain management. This strategy has been explored for other drugs to enhance their therapeutic properties. mdpi.com

Toxicology and Safety Studies: Deuterated analogs can be used in toxicology research to investigate the formation of reactive or toxic metabolites. By slowing down metabolism at a specific site, it is possible to reduce the formation of harmful byproducts and improve the safety profile of a drug. eurekalert.org

Material Science: Deuterated compounds are also finding applications in material science, for instance, in the development of organic light-emitting diodes (OLEDs). researchgate.net While less direct, the synthetic methodologies developed for deuterating complex molecules like pramocaine contribute to the broader field of isotopic labeling with applications beyond medicine.

The potential applications for deuterated pramocaine analogs extend beyond their use as simple internal standards, offering exciting opportunities for fundamental research and the development of new and improved therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.